N-(2-(benzofuran-2-yl)-2-methoxyethyl)-3-(4-(methylsulfonyl)phenyl)propanamide
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Overview
Description
N-(2-(benzofuran-2-yl)-2-methoxyethyl)-3-(4-(methylsulfonyl)phenyl)propanamide is a complex organic compound that features a benzofuran moiety, a methoxyethyl group, and a methylsulfonyl-substituted phenyl group
Preparation Methods
One common synthetic route involves the Cu(I)-catalyzed coupling of N-tosylhydrazone with o-hydroxy or o-amino phenylacetylene, followed by further functionalization steps . Industrial production methods may involve optimization of these steps to improve yield and scalability.
Chemical Reactions Analysis
N-(2-(benzofuran-2-yl)-2-methoxyethyl)-3-(4-(methylsulfonyl)phenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The benzofuran moiety can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: The compound can be reduced to form different reduced products, depending on the reagents and conditions used.
Substitution: The methoxyethyl and methylsulfonyl groups can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(2-(benzofuran-2-yl)-2-methoxyethyl)-3-(4-(methylsulfonyl)phenyl)propanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and other diseases.
Industry: The compound may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-(benzofuran-2-yl)-2-methoxyethyl)-3-(4-(methylsulfonyl)phenyl)propanamide involves its interaction with specific molecular targets and pathways. For example, it may exhibit anticancer effects by binding to estrogen receptors and modulating their activity . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
N-(2-(benzofuran-2-yl)-2-methoxyethyl)-3-(4-(methylsulfonyl)phenyl)propanamide can be compared with other similar compounds, such as methylsulfonyl indole-benzimidazole derivatives These compounds share structural similarities but may differ in their biological activities and mechanisms of action
Similar Compounds
- Methylsulfonyl indole-benzimidazole derivatives
- Ethylsulfonyl indole-benzimidazole derivatives
Properties
IUPAC Name |
N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-3-(4-methylsulfonylphenyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO5S/c1-26-20(19-13-16-5-3-4-6-18(16)27-19)14-22-21(23)12-9-15-7-10-17(11-8-15)28(2,24)25/h3-8,10-11,13,20H,9,12,14H2,1-2H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKWRSCPQUBUHCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)CCC1=CC=C(C=C1)S(=O)(=O)C)C2=CC3=CC=CC=C3O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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